molecular formula C7H9BrClNO2S B1383737 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride CAS No. 2059927-68-1

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B1383737
CAS No.: 2059927-68-1
M. Wt: 286.57 g/mol
InChI Key: OQYPXJAYRCSHDM-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromothiophene ring, a methylamino group, and an acetic acid moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromothiophene-2-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methylamine to introduce the methylamino group.

  • Hydrochloride Formation: The final step involves treating the product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The synthesis is carried out in batch reactors, where precise control over temperature, pressure, and reaction time ensures high yield and purity.

  • Purification: The product is purified using crystallization techniques, followed by filtration and drying.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, aqueous conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Amides, ethers.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals targeting specific diseases.

  • Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(5-Bromothiophen-2-yl)acetic acid: Lacks the methylamino group.

  • 5-Bromothiophene-2-carboxylic acid: The precursor used in the synthesis.

  • 2-(Methylamino)acetic acid: Lacks the bromothiophene ring.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S.ClH/c1-9-6(7(10)11)4-2-3-5(8)12-4;/h2-3,6,9H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPXJAYRCSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(S1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride
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2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride
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2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride
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2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride

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